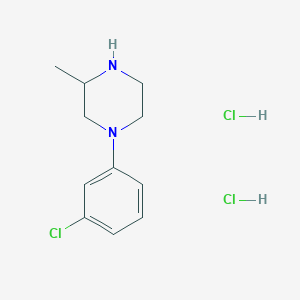

1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride is a chemical compound belonging to the piperazine class. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride typically involves the reaction of 3-chloroaniline with 1-methylpiperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding phenolic derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Serotonergic Activity

mCPP is primarily recognized for its action as a serotonergic agent. It interacts with multiple serotonin receptor subtypes, particularly the 5-HT1C and 5-HT2 receptors. Studies have shown that mCPP can induce hypophagia (reduced food intake) in animal models, which is mediated through these receptors . The compound's ability to modulate serotonin levels has led to investigations into its potential therapeutic effects on mood disorders and obesity.

Neuropharmacological Research

Research has indicated that mCPP may serve as a valuable tool in neuropharmacological studies. For example, it has been utilized to investigate the mechanisms of serotonin release and depletion in the brain, providing insights into the neurochemical pathways involved in various psychiatric conditions . Its role as a pharmacological agent helps elucidate the effects of serotonin on behavior and mood regulation.

Metabolism and Toxicity

The metabolism of mCPP has been extensively studied, particularly concerning its breakdown products and potential toxic effects. Gas chromatography-mass spectrometry (GC-MS) has been employed to analyze urine samples from animal studies, revealing that mCPP is metabolized primarily through hydroxylation and degradation processes . Understanding these metabolic pathways is crucial for assessing the compound's safety profile and potential risks associated with its use.

Detection in Biological Samples

mCPP has been identified as a designer drug, leading to its detection in various biological matrices during toxicological screenings. Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been developed for the reliable quantification of mCPP in urine and other biological samples, aiding in forensic and clinical toxicology .

Method Development for Detection

The development of analytical methods for detecting piperazine derivatives like mCPP is vital for both clinical and forensic applications. Studies have compared different techniques for detecting abused piperazine drugs, highlighting the effectiveness of LC-MS over traditional methods . These advancements enhance the ability to monitor substance use and ensure public safety.

Research on Designer Drugs

mCPP has been studied within the context of designer drugs, which are often created to circumvent legal restrictions on controlled substances. Research into mCPP's structure-activity relationships helps inform the synthesis of new compounds with similar or enhanced effects while providing insights into their potential risks .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation and other neurological functions.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3-Chlorophenyl)piperazine

- 1-(2-Chlorophenyl)piperazine

- 1-(4-Chlorophenyl)piperazine

- 1-(3-Trifluoromethylphenyl)piperazine

Uniqueness

1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride is unique due to the presence of both a chlorophenyl group and a methyl group on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.

Actividad Biológica

1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride, commonly referred to as m-CPP, is a piperazine derivative that has garnered attention for its biological activity, particularly in relation to its effects on neurotransmitter systems. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H15ClN2·2HCl

- Molecular Weight : 273.17 g/mol

- IUPAC Name : this compound

m-CPP is structurally characterized by a piperazine ring substituted with a chlorophenyl group and a methyl group. Its unique structure allows it to interact with various neurotransmitter receptors, primarily in the central nervous system.

m-CPP primarily acts as an agonist at serotonin receptors, particularly the 5-HT2C receptor . This receptor is implicated in several physiological processes, including mood regulation, appetite control, and anxiety responses. The interaction of m-CPP with these receptors can lead to various biological effects:

- Hypophagia : Studies have shown that m-CPP induces hypophagia (reduced food intake) in both food-deprived and freely feeding rats, suggesting its potential role in appetite regulation through serotonergic pathways .

- Neurotransmitter Modulation : m-CPP displays affinity for multiple neurotransmitter receptor binding sites, influencing serotonin (5-HT), dopamine (D2), and norepinephrine systems .

1. Appetite Regulation

Research indicates that m-CPP significantly reduces food intake in animal models. In a study involving rats, administration of m-CPP resulted in a marked decrease in food consumption, which was attributed to its action on the 5-HT2C receptors .

2. Psychostimulant Effects

m-CPP has been investigated for its psychoactive properties. It has been reported to produce effects similar to those of other psychoactive substances when administered at varying doses. For example, doses ranging from 0.25 to 0.75 mg/kg have been tested in clinical settings .

Study on Neurotransmitter Receptor Affinity

A significant study examined the affinity of m-CPP for various serotonin receptor subtypes. The findings indicated that m-CPP has equipotent activity across multiple 5-HT receptor subtypes, with IC50 values ranging from 360 to 1300 nM .

| Receptor Type | IC50 Value (nM) |

|---|---|

| 5-HT1A | 360 |

| 5-HT1B | 500 |

| 5-HT2A | 800 |

| 5-HT2C | 1300 |

Toxicological Studies

Toxicological assessments have shown that m-CPP can cause adverse effects when consumed in high doses. It is classified as harmful if swallowed and can cause skin irritation . The safety profile is crucial for understanding its potential therapeutic applications versus risks.

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-methylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11;;/h2-4,7,9,13H,5-6,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCULTRNZBVNCSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.